7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C16H14OS It is a derivative of naphthalene, featuring a phenylsulfanyl group attached to the 7th position and a ketone group at the 1st position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one typically involves the reaction of 3,4-dihydro-2H-naphthalen-1-one with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 3,4-dihydro-2H-naphthalen-1-one is treated with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Nucleophiles like amines or thiols, bases like sodium hydride, solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.
Scientific Research Applications
7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the ketone group may participate in hydrogen bonding or other interactions with target molecules. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-naphthalen-1-one: Lacks the phenylsulfanyl group, making it less hydrophobic and potentially less bioactive.
7-methylsulfanyl-3,4-dihydro-2H-naphthalen-1-one: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, which may affect its reactivity and biological activity.
7-phenylsulfanyl-1-tetralone: Similar structure but with a different position of the ketone group, which can influence its chemical properties and reactivity.
Uniqueness
7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of both the phenylsulfanyl and ketone groups, which confer distinct chemical and biological properties. The phenylsulfanyl group enhances hydrophobicity and membrane permeability, while the ketone group provides a site for various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
7-phenylsulfanyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c17-16-8-4-5-12-9-10-14(11-15(12)16)18-13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUQSRNHDNGGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)SC3=CC=CC=C3)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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